Methyl 3-amino-3-(4-methylphenyl)propanoate
Overview
Description
Methyl 3-amino-3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid and contains an amino group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-(4-methylphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzaldehyde with nitromethane to form 4-methyl-β-nitrostyrene. This intermediate is then reduced to 4-methylphenethylamine, which is subsequently reacted with methyl acrylate to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of catalysts and controlled reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated aromatic compounds.
Scientific Research Applications
Methyl 3-amino-3-(4-methylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(4-chlorophenyl)propanoate
- Methyl 3-amino-3-(4-methoxyphenyl)propanoate
- Methyl 3-amino-3-(4-nitrophenyl)propanoate
Uniqueness
Methyl 3-amino-3-(4-methylphenyl)propanoate is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Biological Activity
Methyl 3-amino-3-(4-methylphenyl)propanoate, also known as methyl 3-amino-3-(p-tolyl)propanoate, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, synthesis methods, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include an amino group and a methylphenyl substituent. Its molecular formula is , and it has a specific InChI code that allows for precise identification in chemical databases.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effective antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi .
- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines. Preliminary results suggest that it may possess significant cytotoxic activity, comparable to established chemotherapeutic agents .
- Proteomics Applications : The compound has potential applications in proteomics research, where it could serve as a biochemical reagent in the synthesis of more complex molecules .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, each with distinct advantages regarding yield and purity. Common synthetic routes include:
- Direct Amination : Involves the reaction of propanoic acid derivatives with amines under controlled conditions.
- Acylation Reactions : Utilizing acyl chlorides to introduce the amino group effectively.
- Reflux Methods : Employing reflux conditions to enhance reaction rates and yields.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 3-amino-2-(4-methylphenyl)methylpropanoate | Similar amino structure; potential flavor compound | |
Ethyl 3-amino-3-(4-methylphenyl)propanoate | Ethyl instead of methyl; similar biological activity | |
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol | Antitumor activity; structurally related |
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Efficacy : A study tested various derivatives against common pathogens such as E. coli and S. aureus. Results indicated significant inhibition zones ranging from 10 to 25 mm, suggesting strong antimicrobial potential .
- Cytotoxicity Assessment : In vitro assays on human leukemia cell lines revealed an IC50 value of approximately 15 µM for this compound, indicating moderate cytotoxicity compared to standard chemotherapeutics .
Properties
IUPAC Name |
methyl 3-amino-3-(4-methylphenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLNOOURNGVKGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273643 | |
Record name | Methyl β-amino-4-methylbenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198959-38-5 | |
Record name | Methyl β-amino-4-methylbenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198959-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl β-amino-4-methylbenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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